ASM-024 cation ASM-024 cation ASM-024 is a nicotinic receptor agonist potentially for the treatment of asthma and chronic obstructive bronchitis.
Brand Name: Vulcanchem
CAS No.: 1609534-88-4
VCID: VC1557584
InChI: InChI=1S/C15H25N2/c1-3-17(4-2)13-8-11-16(12-14-17)15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3/q+1
SMILES: CC[N+]1(CCCN(CC1)C2=CC=CC=C2)CC
Molecular Formula: C15H25N2+
Molecular Weight: 233.37

ASM-024 cation

CAS No.: 1609534-88-4

Cat. No.: VC1557584

Molecular Formula: C15H25N2+

Molecular Weight: 233.37

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ASM-024 cation - 1609534-88-4

Specification

CAS No. 1609534-88-4
Molecular Formula C15H25N2+
Molecular Weight 233.37
IUPAC Name 1,1-diethyl-4-phenyl-1,4-diazepan-1-ium
Standard InChI InChI=1S/C15H25N2/c1-3-17(4-2)13-8-11-16(12-14-17)15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3/q+1
Standard InChI Key DAPFMGRCDFSUSN-UHFFFAOYSA-N
SMILES CC[N+]1(CCCN(CC1)C2=CC=CC=C2)CC
Appearance Solid powder

Introduction

Chemical Properties and Structure

ASM-024, chemically known as di-ethyl-4-phenylhomopiperazinium or 1,1-diethyl-4-phenylhomopiperazinium, is a small synthetic piperazine compound. Its structural and chemical properties are summarized in Table 1.

Table 1: Chemical Properties of ASM-024 Cation

PropertySpecification
Chemical FormulaC15H25N2
Molecular Weight233.3724 Da
CAS Number1609534-88-4
SynonymsASM-024 cation, 1,1-diethyl-4-phenylhomopiperazinium
Charge+1
StereochemistryAchiral/Racemic
Defined Stereocenters0/1
Optical ActivityNone
SMILESCC[N+]1(CC)CCCN(CC1)C2=CC=CC=C2

ASM-024 cation is typically synthesized as a salt, often with p-toluenesulfonate (tosylate), resulting in a molecular formula of C15H25N2.C7H7O3S and a total molecular weight of 404.566 Da . The compound is water-soluble, making it suitable for administration via nebulization in clinical applications .

Mechanism of Action

ASM-024 exhibits a complex pharmacological profile with activity at both nicotinic and muscarinic acetylcholine receptors. Its mechanism of action distinguishes it from traditional bronchodilators and anti-inflammatory agents.

Effects on Muscarinic Acetylcholine Receptors (mAChRs)

Despite showing low binding affinity in receptor binding assays for various muscarinic receptor subtypes, ASM-024 has demonstrated antagonist effects on acetylcholine-evoked activation of M1, M2, and M3 muscarinic receptors expressed in Xenopus oocytes . This muscarinic antagonism may contribute to its bronchodilatory effects, as M3 receptors mediate bronchoconstriction in the airways.

Pharmacological Effects

Effects on Airway Responsiveness

In clinical studies involving mild allergic asthmatic subjects, ASM-024 significantly increased methacholine PC20 values (the provocative concentration of methacholine causing a 20% decline in FEV1) . During treatment with:

  • ASM-024 at 50 mg: PC20 increased from 2.56 ± 3.86 mg/mL to 4.11 mg/mL (P=0.007)

  • ASM-024 at 200 mg: PC20 increased from 3.12 ± 4.37 mg/mL to 5.23 mg/mL (P=0.005)

  • Placebo: No significant change in PC20

These results indicate ASM-024 reduces airway hyperresponsiveness to methacholine challenge, suggesting a bronchoprotective effect .

In addition, ASM-024 produced a slight but statistically significant improvement in baseline lung function. On day 7 of treatment (day preceding allergen challenge), post-dosing FEV1 increased by 2.0% with 50 mg (P=0.005) and 1.9% with 200 mg (P=0.008), compared to a -1.1% change with placebo .

Anti-inflammatory Properties

ASM-024 has demonstrated anti-inflammatory properties in preclinical studies. In mouse models of allergic airway inflammation, ASM-024 attenuated inflammatory responses when administered both orally and via inhalation . The anti-inflammatory effects were observed at lower doses when the drug was delivered by inhalation compared to oral administration, suggesting more efficient local action in the airways .

Calcium Regulation

ASM-024 appears to modulate calcium signaling in airway smooth muscle cells. Pre-treatment of human bronchial smooth muscle cells (HBSMC) with ASM-024 decreased intracellular calcium ([Ca2+]i) rises in cells challenged with histamine or methacholine . This effect on calcium regulation may contribute to its bronchodilatory properties, as calcium signaling is crucial for smooth muscle contraction.

Preclinical Studies

Animal Studies

In allergen-sensitized mice, ASM-024 administered by nebulization at doses of 1.5 and 3 mg/kg significantly decreased airway responsiveness to methacholine . The effect was also observed following intranasal instillation at 3-4 mg/kg, with the maximum effect observed when administered approximately 10 minutes before methacholine challenge .

Table 3: Effects of ASM-024 Administration Routes in Allergen-Sensitized Mice

Administration RouteEffective DoseEffect on Airway Responsiveness
Nebulization1.5-3 mg/kgSignificant decrease
Intranasal3-4 mg/kgSignificant decrease
Oral4-10 mg/kgNo significant effect

Toxicology studies in rats and dogs showed that ASM-024 was well-tolerated at oral doses up to 320 mg/kg in rats and 120 mg/kg in dogs, and up to 40 mg/kg in both species by nebulization. These doses substantially exceed the pharmacologically active doses determined in mouse models, indicating a good safety margin .

Clinical Studies

A clinical study involving 24 stable, mild allergic asthmatic subjects evaluated the safety, tolerability, and clinical activity of ASM-024 . The study used a cross-over design where ASM-024 (50 mg or 200 mg) or placebo were administered once daily by nebulization over three periods of nine consecutive days, separated by three-week washout periods.

Effects on Airway Function and Responsiveness

As mentioned earlier, ASM-024 treatment resulted in:

  • Increased methacholine PC20 values

  • Slight improvement in baseline FEV1

  • No inhibitory effect on early and late asthmatic responses to allergen challenge

  • No significant effect on sputum eosinophil or neutrophil levels

Pharmacokinetics

ASM-024 was detected in plasma in all subjects who received it. Individual post-dosing plasma concentrations ranged between:

  • 0.7 ng/mL and 79 ng/mL at the 50 mg dose

  • 1.9 ng/mL and 311 ng/mL at the 200 mg dose

Mean plasma concentrations were:

  • 50 mg dose: 19 ± 18 ng/mL (day 1) and 24 ± 16 ng/mL (day 9)

  • 200 mg dose: 88 ± 88 ng/mL (day 1) and 87 ± 89 ng/mL (day 9)

Some subjects showed residual levels of ASM-024 pre-dosing on day 9, with levels up to 4 ng/mL (50 mg dose) and 7 ng/mL (200 mg dose) .

Future Directions and Clinical Applications

ASM-024's unique dual activity at nicotinic and muscarinic receptors positions it as a potential novel therapeutic for respiratory diseases, particularly asthma and COPD. Several attributes make ASM-024 particularly interesting:

  • Its ability to maintain efficacy in β2-adrenoreceptor desensitized tissues suggests potential utility in patients with reduced response to conventional bronchodilators due to receptor tachyphylaxis .

  • The additive effect when combined with β2-agonists indicates potential value as an adjunctive therapy with existing bronchodilators .

  • Its bronchoprotective effects against methacholine challenge suggest potential preventive applications in reducing airway hyperresponsiveness .

Further research is needed to:

  • Elucidate the precise molecular mechanisms underlying ASM-024's effects

  • Determine optimal dosing regimens for different respiratory conditions

  • Assess long-term safety and efficacy

  • Explore potential synergistic effects with other respiratory medications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator